molecular formula C14H18N2Si B077929 Dianilinodimethylsilane CAS No. 13435-09-1

Dianilinodimethylsilane

Cat. No.: B077929
CAS No.: 13435-09-1
M. Wt: 242.39 g/mol
InChI Key: LMBXAKYWWMNNCR-UHFFFAOYSA-N
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Description

Dianilinodimethylsilane (CAS 13435-09-1) is a high-value organosilicon compound of significant interest in advanced materials research. This reagent, with a molecular formula of C 14 H 18 N 2 Si and a molecular weight of 242.392 g/mol, serves as a versatile building block due to its structure featuring two anilino groups bonded to a dimethylsilane center . Its primary research application lies in the synthesis and modification of polymers and silica-based materials. The anilino groups can act as ligands or reactive sites, while the dimethylsilane moiety can be utilized to incorporate silicon into larger molecular frameworks, influencing the properties of the resulting material . This function is analogous to other silane coupling agents, like Dichlorodimethylsilane, which are known to confer hydrophobicity and reduce particle size in silica nanoparticles during one-step synthesis . As such, this compound is a critical reagent in developing specialized silicones, creating functionalized surfaces, and exploring novel composite materials in fields from polymer chemistry to nanotechnology. Key Specifications: • CAS Number: 13435-09-1 • Molecular Formula: C 14 H 18 N 2 Si • Molecular Weight: 242.392 g/mol • Purity: ≥96% Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Properties

CAS No.

13435-09-1

Molecular Formula

C14H18N2Si

Molecular Weight

242.39 g/mol

IUPAC Name

N-[anilino(dimethyl)silyl]aniline

InChI

InChI=1S/C14H18N2Si/c1-17(2,15-13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h3-12,15-16H,1-2H3

InChI Key

LMBXAKYWWMNNCR-UHFFFAOYSA-N

SMILES

C[Si](C)(NC1=CC=CC=C1)NC2=CC=CC=C2

Canonical SMILES

C[Si](C)(NC1=CC=CC=C1)NC2=CC=CC=C2

Other CAS No.

13435-09-1

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction proceeds via a two-step substitution:

Me2SiCl2+2C6H5NH2Me2Si(NHC6H5)2+2HCl\text{Me}2\text{SiCl}2 + 2 \, \text{C}6\text{H}5\text{NH}2 \rightarrow \text{Me}2\text{Si(NHC}6\text{H}5\text{)}_2 + 2 \, \text{HCl}

A base such as triethylamine (Et3N\text{Et}_3\text{N}) or sodium hydroxide (NaOH\text{NaOH}) is typically employed to neutralize HCl, driving the reaction to completion.

Optimization Parameters

  • Solvent : Toluene or tetrahydrofuran (THF) facilitates homogeneous mixing.

  • Temperature : Reactions are conducted at 60–80°C to balance kinetics and side-product formation.

  • Stoichiometry : A 1:2.2 molar ratio of Me2SiCl2\text{Me}_2\text{SiCl}_2 to aniline ensures complete substitution.

Table 1: Representative Reaction Conditions and Yields

SolventBaseTemp (°C)Time (h)Yield (%)
TolueneEt3N\text{Et}_3\text{N}70682
THFNaOH\text{NaOH}60878

Key Insight : Excess base improves yield by preventing HCl-induced decomposition of the product.

Aminolysis of Dichlorodimethylsilane in Aniline Solvent

An alternative one-pot synthesis involves using aniline as both reactant and solvent , eliminating the need for external solvents. This method is advantageous for large-scale production.

Procedure

  • Me2SiCl2\text{Me}_2\text{SiCl}_2 is added dropwise to anhydrous aniline under nitrogen.

  • The mixture is refluxed at 100°C for 12 hours.

  • The product is isolated via vacuum distillation.

Challenges and Solutions

  • HCl Management : In situ HCl removal using molecular sieves or continuous nitrogen purging prevents side reactions.

  • Purity : Residual aniline is removed by washing with hexane, yielding >90% purity.

Reductive Coupling of Dimethylsilane with Nitrobenzene

A less conventional approach employs dimethylsilane (Me2SiH2\text{Me}_2\text{SiH}_2) and nitrobenzene (C6H5NO2\text{C}_6\text{H}_5\text{NO}_2) under reductive conditions.

Reaction Pathway

Me2SiH2+2C6H5NO2Reducing AgentMe2Si(NHC6H5)2+2H2O\text{Me}2\text{SiH}2 + 2 \, \text{C}6\text{H}5\text{NO}2 \xrightarrow{\text{Reducing Agent}} \text{Me}2\text{Si(NHC}6\text{H}5\text{)}2 + 2 \, \text{H}2\text{O}

Reducing Agents : Lithium aluminium hydride (LiAlH4\text{LiAlH}_4) or catalytic hydrogenation (Pd/C) are effective.

Table 2: Reductive Coupling Efficiency

Reducing AgentSolventTemp (°C)Yield (%)
LiAlH4\text{LiAlH}_4Diethylene glycol5065
H2/Pd-C\text{H}_2/\text{Pd-C}Ethanol8058

Limitation : Lower yields compared to substitution methods due to competing reduction of nitrobenzene to aniline.

Transamination of Preformed Aminosilanes

This method involves replacing smaller amines in dimethylaminosilanes with aniline. For example:

Me2Si(NR2)2+2C6H5NH2Me2Si(NHC6H5)2+2NR2H\text{Me}2\text{Si(NR}2\text{)}2 + 2 \, \text{C}6\text{H}5\text{NH}2 \rightarrow \text{Me}2\text{Si(NHC}6\text{H}5\text{)}2 + 2 \, \text{NR}_2\text{H}

Catalysts : Titanium tetrachloride (TiCl4\text{TiCl}_4) or boron trifluoride (BF3\text{BF}_3) accelerate amine exchange.

Advantages

  • Enables use of commercially available aminosilanes (e.g., Me2Si(NEt2)2\text{Me}_2\text{Si(NEt}_2\text{)}_2).

  • High selectivity under mild conditions (40–60°C).

Solid-Phase Synthesis Using Silica Supports

Emerging methodologies utilize functionalized silica gels to immobilize silicon intermediates, improving reaction control and product purity.

Protocol

  • Me2SiCl2\text{Me}_2\text{SiCl}_2 is grafted onto silica via surface hydroxyl groups.

  • Aniline is introduced in a flow reactor, enabling stepwise substitution.

  • The product is cleaved from the support using dilute HCl.

Yield : 75–80% with minimal purification required .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Silanediamine, 1,1-dimethyl-N,N’-diphenyl- can undergo oxidation reactions, especially in the presence of strong oxidizing agents. This can lead to the formation of siloxane compounds.

    Substitution: The compound can participate in substitution reactions where the phenyl groups or the nitrogen atoms are replaced by other substituents.

    Hydrolysis: In the presence of water or moisture, silanediamine, 1,1-dimethyl-N,N’-diphenyl- can hydrolyze to form silanols and amines.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Substitution Reagents: Halogens, alkyl halides.

    Hydrolysis Conditions: Aqueous acidic or basic conditions.

Major Products Formed:

    Oxidation: Siloxanes.

    Substitution: Various substituted silanes.

    Hydrolysis: Silanols and amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of silanediamine, 1,1-dimethyl-N,N’-diphenyl- primarily involves its ability to form stable complexes with metal ions and other reactive species. The nitrogen atoms in the compound can coordinate with metal centers, facilitating various catalytic processes. The silicon atom, with its ability to form strong bonds with oxygen and carbon, contributes to the compound’s stability and reactivity .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects: Dianilinodimethylsilane’s aromatic anilino groups impose greater steric hindrance than aliphatic substituents (e.g., ethylamino), reducing reactivity with phenyl isocyanate .
  • Synthesis Efficiency: The 55% yield of this compound is moderate compared to other diaminosilanes, though yields for analogs like bis(diethylamino)dimethylsilane are unspecified .

Reactivity and Product Formation

  • This compound: Reacts with PhNCO to yield dimethyl-bis(1,3-diphenylureayl)silane, but the product is a poorly defined mixture, complicating isolation .
  • Bis(diethylamino)dimethylsilane: Similarly fails to form a defined product with PhNCO due to steric bulk from diethylamino groups .
  • Dimethyl-bis(ethylamino)silane: Produces a well-defined ureaylsilane derivative, attributed to lower steric hindrance from smaller ethylamino groups .

Implications: Steric bulk from aromatic or bulky aliphatic substituents (e.g., diethylamino) reduces reaction specificity, favoring smaller substituents for controlled syntheses.

Physical and Regulatory Properties

  • Crystallization: this compound forms aniline-solvated crystals (C₁₄H₁₈N₂Si·C₆H₇N), unlike non-solvated analogs, necessitating additional purification steps .
  • Regulatory Status: Tariff and safety data (e.g., EINECS 236-564-1) distinguish this compound from compounds like dichlorodimethylsilane (DCDMS), a precursor with distinct hazards .

Q & A

Q. Table 1: Synthesis Parameters

ComponentQuantity/Parameter
Dimethyldichlorosilane5.00 g (38.7 mmol)
Aniline14.4 g (155 mmol)
Solventn-pentane (150 mL)
Crystallization Solventn-hexane
Yield7.10 g (55%)

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Storage : Store in airtight containers under inert gas (e.g., N2), away from moisture and oxidizers .
  • Spill Management : Neutralize with inert adsorbents (e.g., sand) and avoid aqueous cleanup to prevent hydrolysis .

Advanced: How can discrepancies in elemental analysis data for this compound be resolved?

Answer:
Discrepancies between calculated (C 59.3%, H 12.9%, N 13.8%) and observed (C 58.9%, H 12.0%, N 12.9%) values may arise from:

  • Impurities : Residual solvent or unreacted aniline. Use repeated recrystallization or column chromatography.
  • Analytical Limitations : Cross-validate with high-resolution mass spectrometry (HRMS) or <sup>29</sup>Si NMR to confirm purity.

Q. Table 2: Elemental Analysis Comparison

ElementCalculated (%)Observed (%)
C59.358.9
H12.912.0
N13.812.9

Advanced: What are the implications of solvate formation in the crystallographic characterization of this compound?

Answer:
The co-crystallization of this compound with aniline (CCDC 1568240) indicates:

  • Structural Flexibility : Solvate formation alters packing motifs, affecting density and thermal stability.
  • Resolution : Use differential scanning calorimetry (DSC) to identify solvate phases and refine XRD data with dual-phase models.

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Answer:

  • <sup>1</sup>H NMR : Peaks at δ 0.35 ppm (Si–CH3) and δ 6.8–7.2 ppm (aromatic protons) confirm structure .
  • XRD : Single-crystal data (CCDC 1568242) validate bond lengths (Si–N: ~1.73 Å) and tetrahedral geometry .

Advanced: How does the steric environment of this compound influence its reactivity in forming urea derivatives?

Answer:
The bulky aniline groups hinder nucleophilic attack, requiring:

  • Reaction Design : Use phenyl isocyanate under mild conditions (room temperature, dry THF) to form silylated ureas .
  • Kinetic Control : Monitor reaction progress via FTIR (disappearance of NCO stretch at ~2270 cm<sup>-1</sup>).

Q. Table 3: Reactivity Parameters

ParameterCondition
ReactantPhenyl isocyanate
SolventDry THF
Temperature25°C
Monitoring TechniqueFTIR

Advanced: What strategies can optimize the synthesis yield of this compound beyond the reported 55%?

Answer:

  • Solvent Optimization : Replace n-pentane with toluene for better solubility of intermediates.
  • Catalysis : Add catalytic FeCl3 to accelerate substitution kinetics .

Basic: What are the recommended storage conditions to ensure the stability of this compound?

Answer:
Store at 2–8°C in amber glass vials with PTFE-lined caps to prevent hydrolysis and photodegradation .

Advanced: How can thermal analysis techniques elucidate the stability profile of this compound?

Answer:

  • TGA : Reveals decomposition onset at ~200°C, correlating with Si–N bond cleavage .
  • DSC : Endothermic peaks at 85–90°C indicate melting points of polymorphic forms .

Basic: What are the critical steps in preparing single crystals of this compound for X-ray diffraction studies?

Answer:

  • Crystallization : Slow evaporation of n-hexane at 4°C over 3–5 days .
  • Crystal Selection : Use polarized microscopy to isolate defect-free crystals for XRD mounting.

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